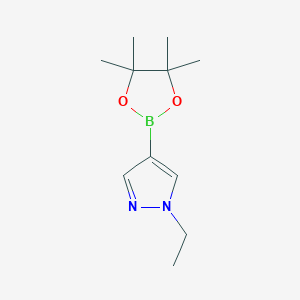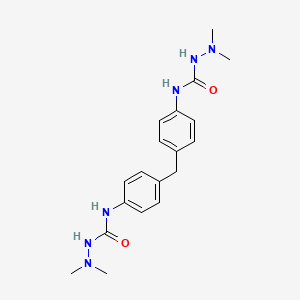
Succinylsulfathiazole
Vue d'ensemble
Description
Il s'agit d'une poudre cristalline blanche ou jaune-blanc très légèrement soluble dans l'eau, mais qui se dissout dans les solutions aqueuses d'hydroxydes et de carbonates alcalins . Ce composé est classé comme un médicament à action ultra longue, environ 95% du médicament restant dans l'intestin et seulement 5% étant hydrolysé en sulfathiazole et absorbé .
Applications De Recherche Scientifique
La succinylsulfathiazole a plusieurs applications en recherche scientifique. Elle est principalement utilisée pour son activité antibactérienne dans le tractus gastro-intestinal . Le composé a été étudié pour sa capacité à modifier la flore du tractus gastro-intestinal, ce qui le rend utile dans la préparation préopératoire du gros intestin . En outre, la this compound a été utilisée dans diverses études de déficience en folate pour bloquer la synthèse de l'acide folique .
Mécanisme d'action
Le mécanisme d'action de la this compound implique son activité antibactérienne dans le tractus gastro-intestinal. Le composé est mal absorbé, environ 95% restant dans l'intestin . Il agit comme un prodrug pour la libération contrôlée de sulfathiazole, qui inhibe les bactéries responsables de la production de folate . Cette inhibition perturbe la synthèse de l'acide folique, qui est essentielle à la croissance et à la réplication bactériennes .
Mécanisme D'action
Target of Action
Succinylsulfathiazole is a sulfonamide antibiotic . The primary target of this compound is the bacteria in the intestine that are responsible for folate production . These bacteria play a crucial role in the synthesis of folic acid, a vitamin that is essential for various cellular processes.
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from producing folic acid, thereby disrupting their growth and proliferation .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthetase, it blocks the conversion of dihydropteroate to dihydrofolic acid, a key step in the folic acid synthesis pathway. This disruption leads to a deficiency of folic acid in the bacteria, affecting various downstream processes that rely on folic acid, such as DNA synthesis and cell division .
Pharmacokinetics
This compound is classified as an ultra long-acting drug . About 95% of the drug remains in the intestine, and only 5% is hydrolyzed slowly to sulfathiazole and is absorbed . The succinyl group is attached to form a prodrug for the controlled release of the drug sulfathiazole .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth in the intestine. By blocking folic acid synthesis, it disrupts essential cellular processes in the bacteria, leading to their inability to proliferate. This antibacterial activity makes this compound effective in treating infections in the gastrointestinal tract .
Action Environment
The action of this compound is influenced by the environment in the gastrointestinal tract. It is very slightly soluble in water but dissolves in aqueous solutions of alkali hydroxides and carbonates . This solubility profile suggests that the pH and the presence of specific ions in the gastrointestinal tract could influence the drug’s solubility, absorption, and hence its efficacy.
Analyse Biochimique
Biochemical Properties
Succinylsulfathiazole is known to interact with bacterial dihydropteroate synthase (DHPS), acting as an inhibitor . This interaction is crucial in its role as an antibacterial agent, particularly in the gastrointestinal tract .
Cellular Effects
The primary cellular effect of this compound is its antibacterial activity. By inhibiting bacterial DHPS, it prevents the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to bacterial DHPS, inhibiting the enzyme’s activity . This prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid in bacteria .
Temporal Effects in Laboratory Settings
About 95% of this compound remains in the intestine, and only 5% is hydrolyzed, slowly, to sulfathiazole and is absorbed . This slow hydrolysis and absorption contribute to its classification as an ultra long-acting drug .
Dosage Effects in Animal Models
Given its primary use in the gastrointestinal tract, it is likely that dosage would influence the extent and duration of its antibacterial effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of folic acid synthesis in bacteria. By inhibiting DHPS, it prevents the conversion of PABA to dihydropteroate, disrupting the pathway .
Transport and Distribution
This compound is primarily located in the gastrointestinal tract, where it exerts its antibacterial effects
Subcellular Localization
Given its role as a DHPS inhibitor, it is likely that it would be found in the cytoplasm where this enzyme is located .
Méthodes De Préparation
La succinylsulfathiazole peut être synthétisée par différentes méthodes. Une méthode courante consiste à chauffer l'acide succinique avec la sulfathiazole dans des conditions spécifiques . Le composé existe sous plusieurs formes cristallines, notamment des polymorphes et des pseudopolymorphes, qui peuvent être préparés par des méthodes de cristallisation par évaporation rapide . Les méthodes de production industrielle impliquent souvent l'utilisation de solvants tels que l'acétone et le tétrahydrofurane pour produire différentes formes solides du composé .
Analyse Des Réactions Chimiques
La succinylsulfathiazole subit diverses réactions chimiques, notamment l'hydrolyse, qui la convertit lentement en sulfathiazole . Elle peut également participer à des réactions de substitution en raison de la présence du groupe sulfonamide. Les réactifs couramment utilisés dans ces réactions comprennent les hydroxydes et les carbonates alcalins . Le principal produit formé par l'hydrolyse de la this compound est la sulfathiazole .
Comparaison Avec Des Composés Similaires
La succinylsulfathiazole est similaire aux autres antibiotiques sulfonamides, tels que la sulfathiazole et le sulfaméthoxazole . elle est unique par ses propriétés à action ultra longue et son utilisation spécifique dans le tractus gastro-intestinal . Contrairement à la sulfathiazole, qui est utilisée par voie systémique, la this compound est principalement utilisée pour ses effets antibactériens locaux dans l'intestin . D'autres composés similaires comprennent la sulfabenzamide et la sulfacétamide, qui sont utilisés dans les traitements topiques .
Propriétés
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLYVHULOWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045281 | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116-43-8 | |
| Record name | Succinylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylsulfathiazole [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylsulfathiazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinylsulfathiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS8647O4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














